m-Cresol

Description

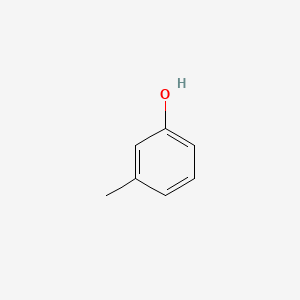

Structure

3D Structure

Properties

IUPAC Name |

3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-33-4, 3019-89-4 (hydrochloride salt) | |

| Record name | Phenol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024200 | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |

CAS No. |

108-39-4 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Advanced Manufacturing Methodologies of M Cresol

Industrial Production Routes and Evolution

Industrial production of cresols, including m-cresol (B1676322), initially relied on their presence in by-products of coal processing. nih.govinchem.org Over time, as demand surpassed the supply from these sources, synthetic methods were developed to meet the growing need. betterchemtech.cominchem.org Currently, synthetic this compound accounts for a larger share of the world's demand compared to "natural" sources. betterchemtech.com

Extraction from Coal Tar and Refinery Waste

One of the oldest methods for obtaining this compound is extraction from coal tar, a volatile material produced during the coking of bituminous coal. wikipedia.orgbetterchemtech.cominchem.org High-temperature coke oven tar is a primary source of tar this compound. betterchemtech.com The process typically involves separating phenols from coal tar through extraction with a sodium hydroxide (B78521) solution. betterchemtech.com The composition of the crude phenol (B47542) mixture can vary significantly, but may contain approximately 18% this compound. betterchemtech.com

Crude phenol products undergo azeotropic dehydration and vacuum rectification to yield different fractions, including a mixture of this compound and p-cresol (B1678582). betterchemtech.com Due to their very close boiling points (a difference of only 0.3°C), this compound and p-cresol are difficult to separate by simple distillation and are often obtained as a mixed component, which may also contain small amounts of 2,6-xylenol and 2-ethylphenol. betterchemtech.com

Besides coal tar, this compound can also be recovered from waste alkali liquor generated in refineries, a practice that emerged after World War II. betterchemtech.com While extraction from coal tar is a traditional method, the resulting this compound often contains impurities, making it more suitable for use as a crude chemical. betterchemtech.com

Synthetic Pathways Development

Since the mid-1960s, synthetic methods have been developed for the large-scale production of this compound. betterchemtech.com These synthetic routes often yield a purer product compared to coal tar extraction. betterchemtech.com

Chlorotoluene Hydrolysis Technology

Alkaline chlorotoluene hydrolysis is a significant process for producing cresol (B1669610) mixtures with a high this compound content. betterchemtech.comnih.govinchem.org This technology is employed by some of the largest synthetic cresol manufacturers globally. betterchemtech.com The process involves the chlorination of toluene (B28343), typically producing a mixture of o-chlorotoluene and p-chlorotoluene. betterchemtech.com

A method for preparing this compound by alkaline hydrolysis of o-chlorotoluene involves using o-chlorotoluene, alkali metal hydroxide (such as cesium hydroxide, potassium hydroxide, or sodium hydroxide), and calcium oxide as raw materials in an alkaline aprotic organic solvent. google.com The reaction can be carried out in an autoclave at temperatures between 100-220°C and pressures between 0-2.5 MPa for 10-24 hours. google.com Subsequently, acidification of the resulting sodium cresol solution releases the cresol. betterchemtech.comgoogle.com This process can yield very pure cresol, from which this compound can be separated. betterchemtech.comgoogle.com Compared to coal tar extraction, the chlorotoluene synthesis process can be more specific in producing the target product and avoids certain impurities found in coal tar. betterchemtech.com

Another optimized process for hydrolyzing o-chlorotoluene in an aqueous solution of sodium hydroxide to prepare this compound involves a feed material molar ratio of sodium hydroxide to o-chlorotoluene of 2.5:1, an alkali concentration of 20%, a temperature of 350°C, a reaction time of 1 hour, and a pressure of 1.6 MPa. google.com While this method utilizes abundant raw materials, the this compound content may not be high, and several by-products can be present. google.com

Cymene-Cresol Process

The cymene-cresol process is another synthetic route capable of producing m- or p-cresol from the corresponding cymene (isopropyltoluene) isomer. nih.govinchem.org This method involves the oxidative dealkylation of cymene isomers, analogous to the well-known cumene (B47948) process used for phenol and acetone (B3395972) production. wikipedia.org While historically used, information regarding the current domestic use of this process in some regions may be unavailable. nih.govinchem.org

Catalytic Processes in this compound Synthesis

Catalytic processes play a crucial role in both the synthesis of this compound and the upgrading of biomass-derived feedstocks that can contain this compound or its precursors.

Hydrodeoxygenation (HDO) of Lignin Model Compounds

Hydrodeoxygenation (HDO) is a process that aims to reduce the oxygen content in organic compounds using molecular hydrogen and a suitable metal catalyst. unimi.it This is particularly relevant for upgrading bio-oils and lignin-derived phenolics, which are abundant in oxygen-containing molecules like cresols. unimi.itresearchgate.netmdpi.com this compound is often used as a model compound to study the HDO of lignin-derived phenolics in bio-oil. researchgate.net

Studies on the vapor phase HDO of this compound using silica-supported Ni, Pd, and Pt catalysts at 250°C and atmospheric pressure have shown that the primary reactions are hydrogenation (to 3-methylcyclohexanone (B152366) and 3-methylcyclohexanol) and hydrodeoxygenation (to toluene). researchgate.net The intrinsic hydrogenation activity of these catalysts follows the order Ni < Pd < Pt, while the deoxygenation activity follows the order Ni << Pd ≈ Pt. researchgate.net Oxygen removal primarily occurs via a direct deoxygenation (DDO) route. researchgate.net

Bifunctional catalysts are important in HDO processes to optimize the yield of target products. researchgate.net Both noble metals (e.g., Ru, Pt, Pd, Rh) and non-noble metals (e.g., Ni, Fe, Mo, Cu) supported on various materials (such as carbon, SiO₂, and metal oxides like Al₂O₃ and ZrO₂) have been extensively studied for bio-crude oil upgrading through HDO. unimi.itresearchgate.netmdpi.comrsc.orgmdpi.com

Research has explored the HDO of this compound to toluene using MoO₃-based catalysts supported on materials like SiO₂, Al₂O₃, TiO₂, ZrO₂, and CeO₂. mdpi.com These catalytic systems have demonstrated the ability to selectively cleave C-O bonds while preserving the aromatic ring, effectively converting this compound into toluene with high conversion and selectivity. mdpi.com

Bimetallic catalysts, such as Ni-Mo/SiO₂, have also shown high activity and selectivity for the HDO of this compound to toluene under atmospheric hydrogen pressure across a temperature range of 250–350 °C. mdpi.com These catalysts can achieve high conversion rates and selectivity for desirable products like BTX (benzene, toluene, xylene). mdpi.com For instance, a synthesized Ni-Mo/SiO₂ catalyst demonstrated over 96% selectivity for BTX and a 99% conversion rate under low hydrogen partial pressure. mdpi.com

Novel catalysts, such as FeReOₓ/ZrO₂, have exhibited high catalytic efficiency for the HDO of phenolics, including this compound, under mild conditions (atmospheric pressure and temperature <350 °C), leading to the selective production of BTX aromatics. rsc.org This catalyst showed significantly enhanced performance compared to zeolite-supported catalysts, achieving a high HDO efficiency for this compound at 250°C. rsc.org

The reactivity of different lignin-derived model compounds, including o-cresol, has been compared in HDO processes over various catalysts. mdpi.com Studies over a ReOₓ/CNF catalyst at 300°C and 50 bar pressure showed that the conversion of different model molecules decreased in the order: guaiacol (B22219) = anisole (B1667542) > phenol > cresol. mdpi.com

Here is a summary of some catalytic HDO studies involving this compound:

| Catalyst System | Temperature (°C) | Pressure | Primary Products | Key Findings | Source |

| Ni, Pd, Pt / SiO₂ | 250 | Atmospheric | Toluene, Methylcyclohexanol | Activity order: Ni < Pd < Pt (hydrogenation), Ni << Pd ≈ Pt (deoxygenation) | researchgate.net |

| MoO₃ / various supports | - | - | Toluene | Selective C-O bond scission, preserved aromatic ring | mdpi.com |

| Ni-Mo / SiO₂ | 250-350 | Atmospheric H₂ | Toluene, BTX | High activity and selectivity | mdpi.com |

| FeReOₓ / ZrO₂ | <350 | Atmospheric | BTX | High efficiency under mild conditions, low phenolic trapping | rsc.org |

Catalyst Design and Performance Evaluation

The efficiency and selectivity of this compound HDO are heavily dependent on the catalyst employed. Various types of catalysts, including noble metals, metal oxides, and bimetallic formulations, have been investigated to optimize the process doi.org.

Noble Metal Catalysts (e.g., Pt, Pd)

Noble metal catalysts, such as those containing platinum (Pt) or palladium (Pd), are known for their attractive catalytic properties, including high activity and stability doi.org. Pt and Pd catalysts supported on silica (B1680970) (SiO2) have been studied for the vapor-phase HDO of this compound researchgate.net. These catalysts facilitate both hydrogenation (leading to 3-methylcyclohexanone and 3-methylcyclohexanol) and hydrodeoxygenation (producing toluene) researchgate.net.

Studies indicate that the intrinsic hydrogenation activity follows the order Ni < Pd < Pt, while the deoxygenation activity follows the order Ni « Pd ≈ Pt researchgate.net. On Pt/C, the HDO of phenolics like this compound can proceed through a complex pathway involving partial ring hydrogenation followed by dehydration and hydrogenation osti.gov. However, unmodified Pt/C can exhibit modest selectivity and low stability, with significant deactivation over time, especially under industrially relevant liquid phase conditions and H2/m-cresol ratios osti.gov.

Metal Oxide Catalysts (e.g., WOx, MoO3, Ni-silicates)

Metal oxide catalysts and those incorporating metal oxides play a significant role in this compound HDO. Tungsten oxide (WOx) decorated Pt/C catalysts have shown unusual activity and selectivity for the HDO of this compound, with toluene selectivity exceeding 94% and minimal deactivation acs.orgosti.gov. This suggests a direct hydrogenolysis of the C-O bond osti.govosti.gov.

Supported molybdenum oxide (MoO3) catalysts have also been investigated for the vapor-phase HDO of this compound researchgate.netcapes.gov.br. Reactivity data for 10 wt% MoO3 dispersed over various supports (SiO2, γAl2O3, TiO2, ZrO2, and CeO2) at 593 K and H2 pressures ≤ 1 bar show that these catalysts selectively cleave C-O bonds, effectively transforming this compound into toluene researchgate.netcapes.gov.br. MoO3/ZrO2 and MoO3/TiO2 exhibited the highest initial site time yields and lowest deactivation rates among the tested catalysts researchgate.netcapes.gov.br. The activity was found to correlate inversely with the maximum hydrogen consumption temperature during temperature programmed reduction and the support cation electronegativity (with the exception of MoO3/CeO2) researchgate.netcapes.gov.br.

Nickel-based catalysts, including nickel phosphides (Ni2P), have also been explored. Nickel phosphide (B1233454) catalysts, particularly Ni2P/ZrO2, have shown higher activity compared to metallic nickel catalysts supported on SiO2 and ZrO2 for the direct deoxygenation of this compound to toluene researchgate.net. Bimetallic Ni-Co alloys supported on Al2O3 have demonstrated better deoxygenation properties than pure Ni metallic phase for this compound HDO doi.org.

Support Effects and Metal-Support Interactions

The support material significantly influences the catalytic performance in this compound HDO by affecting metal dispersion, stability, and inducing metal-support interactions osti.govrsc.orgmdpi.comuni.lu. Strong metal-support interactions (SMSI) can profoundly alter the density and properties of active sites, particularly at the interfacial perimeter between the metal and the reducible oxide support researchgate.net.

For instance, the support plays a crucial role in stabilizing partially reduced, coordinatively unsaturated sites in surface oligomeric Mo moieties on supported MoO3 catalysts researchgate.netcapes.gov.br. On Pt-WOx/C, Pt helps stabilize the WOx film and facilitates oxygen vacancy formation, which are active sites for C-O bond cleavage osti.govosti.gov.

Studies on Ni/TiO2 catalysts have shown that the Ni particle size influences the SMSI effect. Stronger SMSI, characterized by a thicker TiOx overlayer on Ni particles, occurs with increasing Ni size mdpi.comdntb.gov.ua. This SMSI can inhibit C-C hydrogenolysis activity while improving deoxygenation activity at the Ni-TiOx interfacial perimeter sites mdpi.com. Small Ni particles (4 nm) with moderate SMSI have been found to be optimal for the direct deoxygenation of this compound to toluene mdpi.com.

Pt supported on reducible metal oxides like TiO2 and Nb2O5 can exhibit SMSI, leading to improved coke tolerance and high selectivity towards toluene production compared to Pt/MgAl2O4 which deactivates rapidly due to coking osti.gov. Increasing the reduction temperature of Pt/TiO2 can increase the degree of SMSI, leading to a higher number of perimeter sites and oxygen vacancies, and subsequently increasing the turnover frequency of toluene formation researchgate.netresearchgate.net.

Reaction Kinetics and Mechanistic Pathways in HDO

Understanding the reaction kinetics and mechanistic pathways is essential for optimizing this compound HDO. The HDO of this compound can proceed through different routes depending on the catalyst properties researchgate.netresearchgate.net.

C-O Bond Cleavage Mechanisms

Two primary pathways are generally considered for the deoxygenation of phenolic compounds: the direct deoxygenation (DDO) route and the hydrogenation-deoxygenation (HYD) route researchgate.netresearchgate.net.

In the DDO mechanism, the aromatic C-O bond is directly cleaved, leading to the formation of the corresponding aromatic hydrocarbon (toluene in the case of this compound) and water researchgate.netpnnl.govacademie-sciences.fr. This pathway is favored on catalysts with higher oxophilicity, such as Ru or Rh, where direct C-O bond cleavage is possible academie-sciences.fr. On WOx-decorated Pt/C, the HDO reaction proceeds via a direct hydrogenolysis of the C-O bond in adsorbed this compound on oxygen vacancy sites on WOx species osti.govosti.gov. Fe-based catalysts have also been proposed to facilitate a direct C-O bond cleavage mechanism pnnl.gov.

The HYD route involves initial hydrogenation of the aromatic ring to form saturated intermediates (like 3-methylcyclohexanone and 3-methylcyclohexanol), followed by dehydration to a cyclic olefin and subsequent dehydrogenation to the aromatic product, or further hydrogenation to a cyclic alkane researchgate.netresearchgate.net. On metals of low oxophilicity, such as Pt or Pd, direct C-O bond cleavage is often not possible, and the HDO may require an indirect pathway via tautomerization, where the keto-enol isomer undergoes hydrogenation and subsequent dehydration researchgate.netacademie-sciences.frcumbria.ac.uk. On Pt/SiO2, the hydrogenation/dehydration route was found to be a minor deoxygenation pathway, with the actual HDO proceeding via a tautomerization route followed by hydrogenation of the unstable ketone intermediate cumbria.ac.uk.

The preferred pathway is strongly influenced by the catalyst's nature and acidity. Catalysts with strong acidity tend to favor the HYD route due to their ability to catalyze dehydration rsc.org. However, on catalysts lacking sufficient acidic sites, like Pt/SiO2, the HYD route via dehydration of saturated alcohols is not significant researchgate.net.

Influence of Temperature, Pressure, and Hydrogen Ratio

Reaction conditions such as temperature, pressure, and hydrogen ratio significantly impact the conversion, selectivity, and reaction pathways in this compound HDO rsc.orgmdpi.comsioc-journal.cn.

Increasing reaction temperature generally suppresses hydrogenation reactions but promotes hydrodeoxygenation and C-C bond hydrogenolysis researchgate.net. On Pd and Pt catalysts, increasing temperature improves deoxygenation to toluene over C-C bond hydrogenolysis researchgate.net. However, on Ni catalysts, higher temperatures can favor successive C-C hydrogenolysis leading to methane (B114726) formation researchgate.net.

Hydrogen pressure plays a crucial role. Higher hydrogen pressures generally favor hydrogenation products mdpi.com. For example, ring hydrogenation is thermodynamically favored under high pressure and relatively low temperatures mdpi.com. Conversely, lower hydrogen pressures can favor deoxygenation to aromatic hydrocarbons osti.gov. The HDO of this compound over supported noble metal catalysts is favored at high temperatures (>600 K) and low H2 pressures (<10 bar) for products with unsaturated rings, while saturated rings dominate otherwise osti.gov.

The hydrogen to this compound ratio in the feed also affects the reaction. A high H2/m-cresol ratio was used in some studies to minimize catalyst deactivation osti.gov. The influence of pressure on reaction kinetics has been investigated, examining the effect of H2, H2O, and this compound pressures on toluene formation rate pnnl.gov.

Studies have also explored performing this compound HDO using alkanes as hydrogen carriers, where the in situ dehydrogenation of alkanes provides the necessary hydrogen acs.orgresearchgate.net. This tandem approach requires catalysts stable at typical operating temperatures (600-800 K) where supported Pt catalysts are prone to coking in the presence of hydrocarbons acs.org. High pressures can suppress coking in alkane dehydrogenation acs.org.

The effect of reaction temperature, time, and pressure on HDO performance has been systematically studied for specific catalysts like N-modified Ni2P/SiO2, showing that optimal conditions can lead to high this compound conversion and selectivity towards methylcyclohexane (B89554) sioc-journal.cn.

Summary of Catalyst Performance and Reaction Conditions:

| Catalyst System | Support | Conditions (Approx.) | Primary Deoxygenation Product | Key Findings | Source |

| Pt | SiO2 | 250 °C, 1 atm, H2/m-Cr = 60 | Toluene, MCHone, MCHol | Hydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net | researchgate.net |

| Pd | SiO2 | 250 °C, 1 atm, H2/m-Cr = 60 | Toluene, MCHone, MCHol | Hydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net | researchgate.net |

| Ni | SiO2 | 250 °C, 1 atm, H2/m-Cr = 60 | Toluene, MCHone, MCHol | Hydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net | researchgate.net |

| Pt-WOx | C | 573 K, 36 bar, 2 mol% this compound | Toluene | High activity and selectivity (>94%) via direct C-O cleavage; stable acs.orgosti.gov | acs.orgosti.gov |

| MoO3 | ZrO2, TiO2 | 593 K, ≤ 1 bar H2 | Toluene | Selective C-O cleavage; high site time yields; low deactivation researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| NiCo alloy (3:1) | Al2O3 | 340 °C, 4 MPa | Deoxygenated products | More active than pure Ni or Co; favored deoxygenated products doi.org | doi.org |

| Ni-Mo (Ni:Mo ≈ 1) | SiO2 | 250-350 °C, 1 atm H2 | Toluene | High activity and selectivity (>80%); suppressed C-C hydrogenolysis and ring hydrogenation acs.orgresearchgate.netsci-hub.se | acs.orgresearchgate.netsci-hub.se |

| Ni | TiO2 | 350 °C, 1 atm | Toluene | SMSI effect influences activity and selectivity; small particles with moderate SMSI are optimal mdpi.comdntb.gov.ua | mdpi.comdntb.gov.ua |

| Pt | TiO2 | 350 °C, 1 atm | Toluene | Increasing reduction temperature enhances SMSI, increasing activity researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ni2P | ZrO2 | 340 °C, 4 MPa | Toluene | Higher activity than metallic Ni catalysts researchgate.net | researchgate.net |

| N-modified Ni2P (Ni/N=1.0) | SiO2 | 250 °C, 3 MPa, 1 h | Methylcyclohexane | High conversion (93.2%) and selectivity (94.2%) via HYD pathway; good recyclability sioc-journal.cn | sioc-journal.cn |

Note: MCHone = 3-methylcyclohexanone, MCHol = 3-methylcyclohexanol

Alkylation and Other Functionalization Reactions

Alkylation is a significant functionalization reaction applied to this compound to synthesize a range of valuable downstream products. A prominent example is the alkylation of this compound with isopropanol (B130326), which yields thymol. Thymol serves as a key intermediate in the synthesis of menthol. nih.govrsc.orgconicet.gov.ar Studies on the gas-phase alkylation of this compound with iso-propanol over solid acidic catalysts, such as zinc-modified HY zeolite, have demonstrated high this compound conversion rates, reaching 92%, and notable selectivity towards thymol, at 71%. rsc.org The mechanism for this reaction involves the dehydration of isopropanol to propylene, followed by C- and O-alkylation processes that lead to the formation of thymol. rsc.org

Alkylation of this compound with methanol (B129727) can result in the formation of dimethylphenols (DMPs) and 3-methylanisole (B1663972) (3-MA). conicet.gov.ar The distribution of these products is influenced by the catalyst used and reaction conditions. Furthermore, the alkylation of isomeric cresols with tert-butyl alcohol is employed to produce important compounds like butylated hydroxytoluene and various tert-butyl-m-cresol isomers, which find applications in areas such as fuel additives and stabilizers. mdpi.com

Recent research has explored the use of hydrophobic zeolites functionalized with organosilanes as catalysts for the alkylation of this compound with 2-propanol in the liquid phase at elevated temperatures. These functionalized zeolites have shown increased catalytic activity and stability compared to their untreated counterparts, which is attributed to the hindrance of water molecules diffusing into the zeolite structure. ou.eduresearchgate.net For instance, in a 3-hour reaction in a biphasic system, the conversion of this compound was significantly higher with the functionalized zeolite (19.5%) compared to the untreated zeolite (9.1%). ou.edu

Beyond alkylation, this compound undergoes other functionalization reactions. The nitration of this compound is a crucial step in the production of 3-methyl-4-nitrophenol (B363926), an intermediate used in the synthesis of the pesticide fenitrothion (B1672510). Polycondensation reactions involving this compound, melamine, and formaldehyde (B43269) have been used to synthesize terpolymeric ligands. scholarsresearchlibrary.com The preparation of amyl-m-cresol (AMC) involves the reaction of this compound with valeric acid or its derivatives, followed by a rearrangement and reduction. wipo.int Additionally, this compound can undergo hydrodeoxygenation (HDO) to produce toluene, a reaction relevant in the upgrading of biofuels, utilizing catalysts like Pt-WOx/C which have shown high activity and selectivity for this conversion. acs.org

Green Chemistry Principles in this compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. databridgemarketresearch.comprecedenceresearch.comresearchgate.netessentialchemicalindustry.org Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.org Key principles relevant to this compound production include the use of renewable feedstocks, maximizing atom economy, and implementing waste minimization strategies. essentialchemicalindustry.org

The growing demand for sustainable chemical production has led to a focus on developing greener routes for this compound synthesis. databridgemarketresearch.comprecedenceresearch.com This includes exploring alternatives to traditional methods that rely on depleting fossil resources and generate substantial waste. nih.govgoogle.com

Renewable Resource Utilization for this compound Synthesis

A significant area of research in green this compound production is the utilization of renewable resources as feedstocks. rsc.orgfishersci.ca This shift is driven by concerns over the finite nature of fossil fuels and the environmental footprint of traditional chemical processes. nih.govdatabridgemarketresearch.com

Biotechnological approaches offer a promising route for producing this compound from renewable resources, such as sugars. nih.govdatabridgemarketresearch.com The de novo production of this compound in microorganisms like Saccharomyces cerevisiae has been demonstrated. nih.gov This process typically involves introducing a heterologous pathway that converts simple sugars into this compound. A key pathway explored involves the synthesis and subsequent decarboxylation of 6-methylsalicylic acid (6-MSA), catalyzed by enzymes such as 6-methylsalicylic acid synthase (MSAS) and 6-MSA decarboxylase. nih.gov

Research efforts in this area focus on improving the efficiency and yield of microbial this compound production. This includes optimizing the expression of the necessary enzymes and engineering the host organism to enhance product formation and tolerance to this compound, which can be toxic to the producing cells at higher concentrations. nih.govnih.gov Strategies such as in situ product extraction or modifying the this compound into less toxic derivatives like methylanisole or glucosides through methylation or glycosylation have been investigated to mitigate toxicity and increase production titers. nih.gov For example, expressing a UDP-glycosyltransferase in a this compound producing yeast strain led to the synthesis of this compound as a glucoside, increasing the total product titer. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of reactants that is incorporated into the final desired product. researchgate.netrsc.orgsescollege.ac.inskpharmteco.com A higher atom economy indicates less waste generated. The concept, introduced by Barry Trost, encourages the design of synthetic methods that maximize the incorporation of all atoms from the starting materials into the target molecule. rsc.orgsescollege.ac.inskpharmteco.com

Another important metric for assessing the environmental impact of a chemical process is the E-factor (environmental factor), which quantifies the mass of waste generated per unit mass of product. researchgate.netrsc.org Minimizing the E-factor is a key goal in green chemistry.

Traditional methods for this compound production, such as the toluene sulfonation alkali fusion process and the m-toluidine (B57737) diazotization hydrolysis method, are known to have poor atom economy and generate significant amounts of waste, including large volumes of acidic and alkaline effluents. google.comgoogle.com The toluene sulfonation process, while being an early industrial method, is particularly criticized for its high consumption of acids and bases, leading to substantial waste and equipment corrosion. google.com The diazotization hydrolysis method also results in considerable amounts of low-concentration sulfuric acid waste, which is difficult and costly to reclaim. google.com

Implementing waste minimization strategies in this compound production involves designing processes that reduce the formation of byproducts and optimize the use of raw materials. researchgate.net This can be achieved through various approaches, including the development of more selective catalysts, optimizing reaction conditions to favor the desired product, and utilizing continuous flow processes which can offer enhanced efficiency and reduced waste compared to batch processes. researchgate.net The use of environmentally friendly solvents or solvent-free reactions, and the exploration of alternative reaction methodologies like mechanochemistry, which can potentially reduce the need for excess reagents, also contribute to waste minimization efforts. rsc.org

Chemical Reactivity and Advanced Transformations of M Cresol

Oxidation Reactions and Product Characterization

Oxidation of m-cresol (B1676322) can occur through various pathways, leading to a range of products. The specific reaction conditions and the nature of the oxidizing agent dictate the resulting product distribution.

Atmospheric Oxidation Mechanisms

In the atmosphere, this compound undergoes oxidation primarily through reactions with key atmospheric oxidants: hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). These reactions contribute to its atmospheric lifetime and the formation of secondary atmospheric pollutants.

The reaction with hydroxyl radicals is a dominant removal pathway for this compound in the atmosphere during the daytime. The reaction proceeds primarily via electrophilic addition of the OH radical to the aromatic ring, particularly at electron-rich sites, influenced by the activating effects of the hydroxyl and methyl substituents. nih.govresearchgate.netresearchgate.net Hydrogen atom abstraction from the methyl group or the hydroxyl group can also occur, but addition to the ring is typically the dominant pathway for aromatic compounds. researchgate.netresearchgate.net

The rate constant for the vapor-phase reaction of this compound with OH radicals has been measured. At 21 °C, this rate constant is approximately 5.88 x 10⁻¹¹ cm³/molecule·sec. nih.gov This rate corresponds to an atmospheric half-life of about 6 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ molecules/cm³. nih.gov

Products of the reaction with OH radicals can include ring-retaining products such as methyl-dihydroxybenzenes (catechols) and methyl-1,4-benzoquinone. researchgate.net Dihydroxytoluenes are formed, and their distribution reflects the charge distribution in this compound, with the hydroxyl substituent exerting a dominant ortho-para directing effect. nih.govresearchgate.net Studies have shown the formation of 1,2-dihydroxyarenes and 1,4-benzoquinones as ring-retaining products from the OH-initiated oxidation of cresols. researchgate.net

Nitrate radicals are significant atmospheric oxidants, particularly during nighttime. The reaction of this compound with NO₃ radicals is relatively fast. The rate constant for the vapor-phase reaction with NO₃ radicals at 25 °C is approximately 1.21 x 10⁻¹¹ cm³/molecule·sec. nih.gov This rate constant corresponds to a relatively short atmospheric half-life of about 4 minutes, assuming a nighttime atmospheric NO₃ radical concentration of 2.5 x 10⁸ molecules/cm³. nih.gov This suggests that nighttime degradation by NO₃ radicals can be a major atmospheric loss process for this compound. nih.gov

Product studies of the gas-phase reaction of NO₃ radicals with this compound in chamber systems have identified several nitrocresol isomers and other products. The reaction yielded 3-methyl-2-nitrophenol (B1664609) (21.2 ± 1.4)%, 3-methyl-4-nitrophenol (B363926) (22.8 ± 1.8)%, and 5-methyl-2-nitrophenol (B1361083) (23.5 ± 1.8)%. acs.orgnih.gov Methyl-1,4-benzoquinone was also detected with a yield of (4.2 ± 0.7)%. acs.orgnih.gov Nitric acid (HNO₃) was observed as a major product with a yield of (72.3 ± 6.4)%. acs.orgnih.gov

| Product | Yield (%) (QUAREC Chamber) |

|---|---|

| 3-methyl-2-nitrophenol | 21.2 ± 1.4 |

| 3-methyl-4-nitrophenol | 22.8 ± 1.8 |

| 5-methyl-2-nitrophenol | 23.5 ± 1.8 |

| Methyl-1,4-benzoquinone | 4.2 ± 0.7 |

| HNO₃ | 72.3 ± 6.4 |

These product yields were determined in large-volume chamber systems and are compared with available literature data to propose gas-phase mechanisms. acs.orgnih.gov

This compound can also undergo oxidation in the atmospheric aqueous phase, such as in cloud droplets and aerosol liquid water, through reactions with dissolved ozone (O₃). This aqueous-phase ozonolysis can be a significant source of hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH), which are important oxidants in atmospheric waters. storkapp.menih.govacs.org

The yields of H₂O₂ and OH from the aqueous-phase ozonolysis of this compound are pH-dependent. storkapp.menih.govacs.org Lower pH conditions (e.g., pH 2.5-3.5) strongly promote the formation of H₂O₂ through a ring-opening mechanism. storkapp.menih.govacs.org Conversely, higher pH values favor ring-retaining pathways that yield OH radicals. storkapp.menih.govacs.org The rate constant of the reaction between O₃ and this compound increases with increasing pH. storkapp.menih.govacs.org

Analysis of the reaction products using techniques like Orbitrap mass spectrometry helps in suggesting reaction pathways. storkapp.menih.govacs.org The formation of H₂O₂ can occur through the dissociation of an α-hydroxyhydroperoxide intermediate formed after hydration of a Criegee intermediate. acs.org Aqueous-phase ozonolysis of this compound can also be a potential source of glyoxal (B1671930) and methylglyoxal. acs.org These findings highlight the importance of considering aqueous-phase ozonolysis of phenolic compounds as an alternative source of key oxidants in atmospheric liquid water. storkapp.menih.govacs.org